

Technical Guide: 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8)

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Compound of Interest

Compound Name: 2'-Fluoro-2-methylamino-5-nitrobenzophenone

Cat. No.: B1294471

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** (CAS 735-06-8), a key chemical intermediate in the synthesis of pharmacologically active compounds, most notably the benzodiazepine, Flunitrazepam. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization. Detailed methodologies for the synthesis of its direct precursor and its subsequent conversion are presented. The guide is intended to serve as a technical resource for professionals engaged in organic synthesis, medicinal chemistry, and pharmaceutical development.

Chemical Identity and Physicochemical Properties

2'-Fluoro-2-methylamino-5-nitrobenzophenone, also known by its IUPAC name (2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone, is a substituted aromatic ketone.^{[1][2]} Its core structure consists of a benzophenone skeleton with fluoro, methylamino, and nitro functional groups that dictate its chemical reactivity and physical properties.

Structural Information

- Molecular Formula: C₁₄H₁₁FN₂O₃^{[3][4]}

- Molecular Weight: 274.25 g/mol [3][4]
- CAS Number: 735-06-8[3][4]
- SMILES: CNC1=C(C=C(C=C1))C(=O)C2=CC=CC=C2F[1]
- InChI Key: GVXPKRIRHDCGY-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of the compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

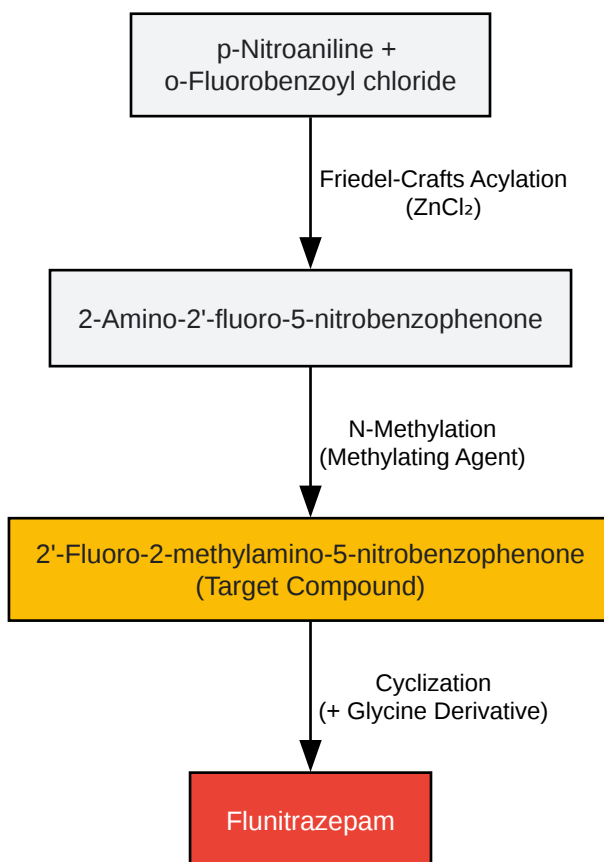
Property	Value	Reference
Physical State	Crystalline Solid	[5]
Melting Point	186-187 °C	[3][4]
Boiling Point	478.8 ± 45.0 °C (Predicted)	[3][4]
Density	1.350 ± 0.06 g/cm ³ (Predicted)	[3][4]
Flash Point	243.4 °C	[3][4]
pKa	-1.79 ± 0.12 (Predicted)	[3][4]
LogP	3.69	[3]
Storage Temperature	2-8°C	[4]

Synthesis and Manufacturing

The primary significance of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** lies in its role as a direct precursor to Flunitrazepam.[6] Its synthesis is typically achieved through the N-methylation of its amino-analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9). The overall synthetic workflow is a multi-step process starting from simpler precursors.[5][6]

Synthesis Workflow Overview

The logical progression for the synthesis of Flunitrazepam involves the initial formation of the substituted benzophenone core, followed by methylation and subsequent cyclization to form the characteristic seven-membered diazepine ring.



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Caption: Overall synthetic pathway to Flunitrazepam.

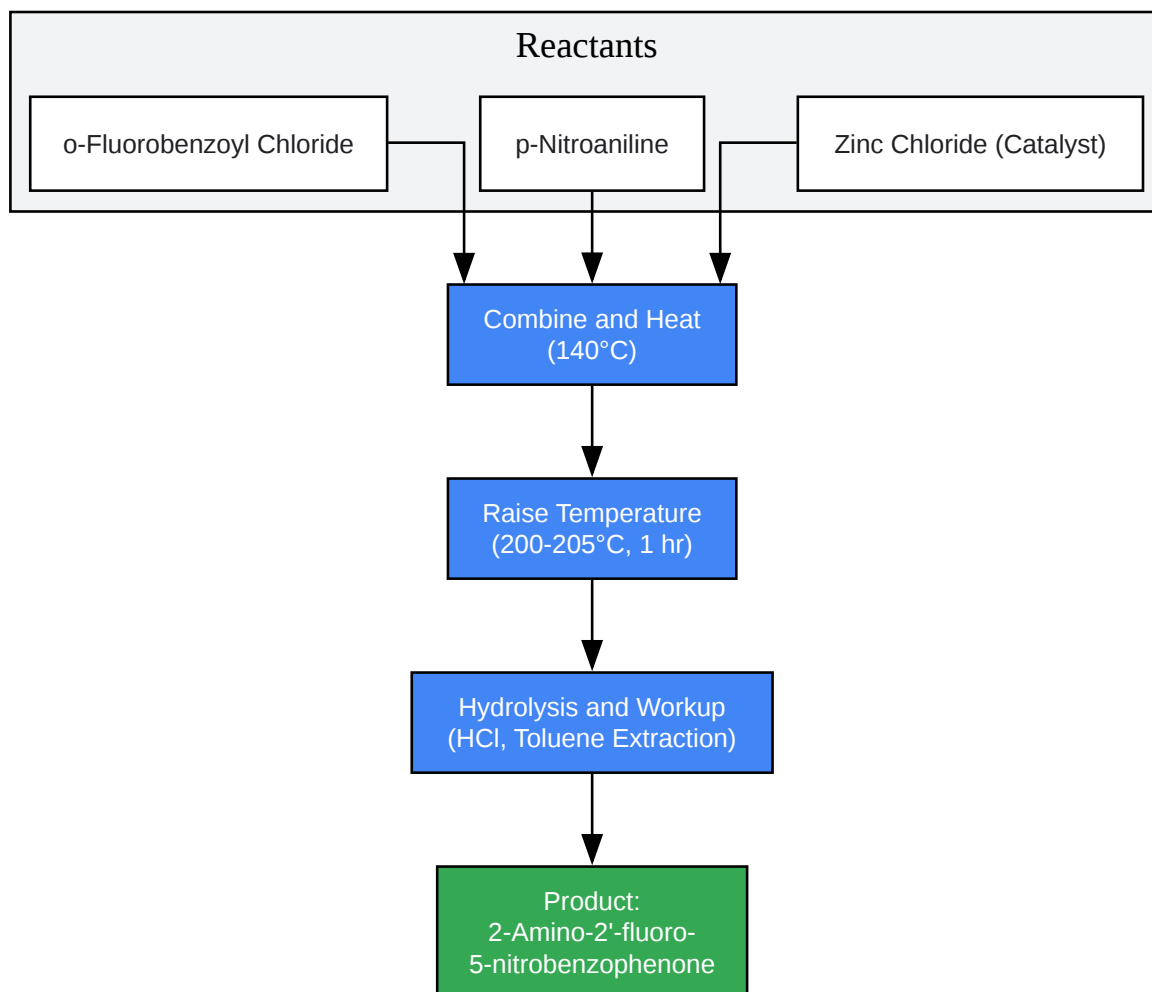
Experimental Protocols

Step 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone (Precursor)

The industrial synthesis of the precursor relies on a Friedel-Crafts acylation reaction.[5]

- Reactants: o-Fluorobenzoyl chloride and p-nitroaniline.[5]
- Catalyst: Anhydrous zinc chloride (Lewis Acid).[5]
- Procedure:

- Charge a suitable reaction vessel with o-fluorobenzoyl chloride and anhydrous zinc chloride.[\[7\]](#)
- While stirring, heat the mixture to approximately 140 °C.[\[5\]](#)
- Gradually add p-nitroaniline in small portions over a period of 30 minutes, ensuring the temperature is maintained.[\[5\]](#)[\[7\]](#)
- After the addition is complete, raise the reaction temperature to 200-205 °C and maintain for one hour.[\[5\]](#)[\[7\]](#)
- Cool the reaction mixture and cautiously hydrolyze by adding a mixture of water and hydrochloric acid.[\[5\]](#)
- The crude product is then subjected to workup, typically involving extraction with a solvent like toluene, followed by washing and purification.[\[5\]](#) The final product has a reported melting point of 161-163 °C.[\[7\]](#)



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Caption: Experimental workflow for precursor synthesis.

Step 2: N-Methylation to **2'-Fluoro-2-methylamino-5-nitrobenzophenone**

This step involves the selective methylation of the primary amino group of the precursor.

- Substrate: 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Reagent: A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base.
- General Protocol: While specific patented procedures may vary, a general approach involves dissolving the amino-benzophenone precursor in an appropriate solvent, adding a base to

deprotonate the amine, followed by the addition of the methylating agent. The reaction is monitored for completion (e.g., by TLC) and followed by standard aqueous workup and purification to yield the target compound.

Step 3: Cyclization to Flunitrazepam

The final step is the formation of the benzodiazepine ring system.

- Substrate: **2'-Fluoro-2-methylamino-5-nitrobenzophenone**.
- Reagent: Glycine ethyl ester hydrochloride in a suitable solvent like pyridine.^[6]
- General Protocol: The benzophenone is heated to reflux with the glycine derivative.^[6] This condensation reaction, often requiring an extended period and potentially an acid catalyst with azeotropic removal of water, leads to the formation of the seven-membered diazepine ring, yielding Flunitrazepam.^[6] The crude product is then purified.

Analytical and Spectroscopic Data

Comprehensive analytical data is essential for confirming the identity and purity of **2'-Fluoro-2-methylamino-5-nitrobenzophenone**. While a full dataset from all analytical techniques is not publicly available, key data has been reported.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the identification of this compound. Data from the NIST Mass Spectrometry Data Center indicates the following characteristic peaks.^[1]

Property	Value	Reference
Library	NIST Main Library	^[1]
Molecular Ion (m/z)	274	^[1]
2nd Highest Peak (m/z)	273	^[1]
3rd Highest Peak (m/z)	257	^[1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **2'-Fluoro-2-methylamino-5-nitrobenzophenone** are not extensively reported in publicly accessible literature.

Characterization would typically involve:

- ^1H NMR: Expected signals would include aromatic protons in distinct regions due to the substitution pattern, a singlet for the methyl group (CH_3), and a signal for the amine proton (NH).
- ^{13}C NMR: Resonances for the carbonyl carbon, aromatic carbons (with splitting due to fluorine coupling), and the methyl carbon would be expected.
- IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O (ketone) stretch, aromatic C=C stretches, and the asymmetric and symmetric stretches of the nitro group (NO_2).

Crystallography

The crystal structure of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** has been determined, confirming its molecular geometry and propeller-like conformation, which is characteristic of benzophenones.^[8] This compound can also be formed via the acid degradation of Flunitrazepam.^{[8][9]}

Applications and Significance

The primary and most well-documented application of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** is its use as an advanced intermediate in the synthesis of Flunitrazepam.^{[6][10]} As such, it is of significant interest to the pharmaceutical industry and researchers in the field of medicinal chemistry. It may also be used as an analytical reference standard in forensic and toxicological analyses for the detection of Flunitrazepam and its metabolites or degradation products.^[9]

Safety and Handling

- Hazard Classification: According to aggregated GHS information, this chemical does not currently meet GHS hazard criteria.[1] However, as with any laboratory chemical, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: The compound should be stored in a cool, dry place, with recommended storage temperatures between 2-8°C.[4]

Conclusion

2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8) is a well-defined chemical entity whose importance is intrinsically linked to its role in the synthesis of benzodiazepines. This guide has summarized its key physicochemical properties, outlined its synthetic pathway from readily available starting materials, and presented available analytical data. For researchers and developers in the pharmaceutical sciences, a thorough understanding of this intermediate is crucial for the efficient and controlled synthesis of its downstream products.

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